molecular formula C14H22N2O2 B2685044 tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS No. 522602-17-1

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Cat. No.: B2685044
CAS No.: 522602-17-1
M. Wt: 250.342
InChI Key: KLCRVQJTBHIUJK-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of carbamate, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.

Mechanism of Action

is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . The compound is part of the carbamate class of organic compounds, which are characterized by the presence of a carbamate group (-NHCOO). Carbamates are often used in the production of pharmaceuticals, pesticides, and other industrial chemicals due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Three-Component Coupling: One efficient method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: Industrial production methods for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate typically involve large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and CO2 capture agents can also be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as primary amines.

    Substitution: Substituted carbamates with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and a phenyl ring. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCRVQJTBHIUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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